9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid, or all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid, is a synthetic retinoid. Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. They play crucial roles in cell growth, differentiation, and embryonic development. 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is an active metabolite of Etretinate, another retinoid.
Acitretin is classified as a second-generation retinoid, which includes other compounds such as etretinate. The compound does not occur naturally but can be synthesized through various chemical methods. Its primary mechanism involves binding to nuclear receptors that regulate gene expression related to cell proliferation and differentiation .
The synthesis of acitretin can be achieved through multiple routes. A notable method involves starting with an aryl-substituted pentadienal, which reacts with a diester in the presence of sodium hydroxide to produce a dicarboxylic acid. This intermediate undergoes decarboxylation to yield acitretin along with its 13-cis isomer .
Recent advancements have introduced novel synthesis processes that avoid hazardous reagents, enhancing safety and efficiency in production . These methods often employ milder conditions and alternative catalysts to achieve similar yields without compromising purity.
Acitretin has the molecular formula CHO and features a complex structure characterized by multiple double bonds and functional groups. The compound's structure can be represented as follows:
The molecule includes a terminal carboxylic acid group, which is essential for its biological activity, along with a lipophilic aromatic ring that enhances its interaction with cellular targets .
Acitretin undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and therapeutic efficacy of acitretin.
The mechanism of action of acitretin involves its binding to cytosolic retinoic acid-binding proteins, which transport it to the nucleus. Here, it interacts with two major families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the formation of heterodimers that bind to retinoic acid response elements (RAREs) in DNA, regulating gene expression related to cell growth and differentiation .
Acitretin also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-6, thereby normalizing keratinocyte differentiation and reducing hyperproliferation associated with psoriasis .
These properties are essential for formulating effective dosage forms for clinical use.
Acitretin is primarily utilized in dermatology for the treatment of severe psoriasis and other keratinization disorders. Its efficacy extends beyond dermatology; research indicates potential applications in oncology due to its antiproliferative effects on various cancer cell lines. Studies have shown that acitretin can inhibit the growth of melanoma cells, suggesting its utility as an adjunct therapy in cancer treatment .
Acitretin represents a pivotal advancement in systemic retinoid therapy, emerging as the primary metabolite of its predecessor etretinate. Developed in 1972 by Swiss researcher Werner Bollag alongside etretinate, acitretin (originally designated RO 10-1670) was engineered to address significant pharmacokinetic limitations inherent to first-generation retinoids [1] [6]. The transformative milestone in acitretin's development occurred when researchers recognized its superior metabolic profile compared to etretinate, leading to its FDA approval in 1997 as the sole systemic retinoid specifically indicated for psoriasis [1] [5]. This approval positioned acitretin uniquely within the pharmacological landscape as the only systemic retinoid with monotherapy efficacy against severe plaque-type psoriasis, generalized and localized pustular psoriasis, either alone or in combination protocols with ultraviolet B (UVB), psoralen ultraviolet A (PUVA), cyclosporine, or biologics [1].
Pharmacologically, acitretin belongs to the second-generation of synthetic retinoids characterized by aromatic ring systems. This classification distinguishes it from first-generation non-aromatic compounds (tretinoin, isotretinoin, alitretinoin) and third-generation agents (adapalene, tazarotene, bexarotene) featuring polyaromatic structures [1] [5]. As a carboxylic acid derivative and the active form of etretinate, acitretin functions as a multifunctional modulator of cellular processes through nuclear receptor interactions. Its therapeutic profile extends beyond psoriasis to off-label applications including Darier's disease, pityriasis rubra pilaris, lamellar ichthyosis, chemoprevention of nonmelanoma skin cancers in transplant recipients, and management of refractory dermatoses like Grover disease, lichen planus, and lupus erythematosus [1] [6].
Table 1: Generational Classification of Synthetic Retinoids
Generation | Representative Compounds | Key Structural Features |
---|---|---|
First | Tretinoin, Isotretinoin, Alitretinoin | Non-aromatic polyene chain |
Second | Acitretin, Etretinate | Aromatic ring system |
Third | Adapalene, Tazarotene, Bexarotene | Polyaromatic structure |
Acitretin (chemical name: (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid) possesses the molecular formula C₂₁H₂₆O₃ and a molecular weight of 326.43 g/mol [2] [3] [9]. This polyunsaturated molecule features a conjugated tetraene chain terminating in a carboxylic acid group, connected to a trimethyl-substituted methoxyphenyl ring system. The crystalline solid exhibits a melting point of 228-230°C and demonstrates light sensitivity, requiring protection from illumination during storage [3] [9]. The compound's lipophilic nature is evidenced by its near-complete protein binding (>99.9%), predominantly to albumin, while maintaining surprising water solubility relative to its predecessor etretinate [1] [6].
Spectroscopically, acitretin displays characteristic ultraviolet absorption at λmax 352nm in methanol solutions, consistent with its extended conjugated system [3]. The compound exhibits limited solubility in aqueous media but dissolves sparingly in tetrahydrofuran, slightly in acetone and ethanol (96%), and shows very slight solubility in cyclohexane [3] [9]. The carboxylic acid functionality confers acidic properties with a predicted pKa of 4.72±0.33, influencing its ionization state under physiological conditions [3]. The structural configuration features all-trans geometry across its four double bonds (designated 2E,4E,6E,8E), a critical aspect for proper receptor interaction and biological activity [2] [6].
Table 2: Physicochemical Properties of Acitretin
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₆O₃ |
Molecular Weight | 326.43 g/mol |
CAS Registry Number | 55079-83-9 |
Appearance | Light yellow to yellow crystalline powder |
Melting Point | 228-230°C |
λmax (in methanol) | 352 nm |
Predicted pKa | 4.72 ± 0.33 |
Protein Binding | >99.9% (primarily albumin) |
Solubility in Water | Practically insoluble |
Solubility in Ethanol (96%) | Slightly soluble |
Solubility in THF | Sparingly soluble |
The transition from etretinate to acitretin represents a strategic optimization in retinoid therapeutics driven by pharmacokinetic considerations. Etretinate, the ethyl ester prodrug of acitretin, demonstrated efficacy against psoriatic conditions but presented substantial clinical challenges due to its lipophilic nature and extensive adipose tissue deposition. This resulted in an exceptionally prolonged elimination half-life of approximately 120 days, creating significant obstacles for clinical management, particularly regarding teratogenic risks [1] [6]. Acitretin, as the active metabolite and carboxylic acid derivative, addresses this limitation through its relatively hydrophilic character and reduced adipose affinity, yielding a substantially shorter half-life of approximately 49 hours (ranging 33-96 hours) following multiple doses [1] [6].
Despite these pharmacokinetic advantages, a critical metabolic peculiarity complicates acitretin's profile: the reversible transesterification to etretinate when concomitant alcohol is ingested. This biotransformation, mediated by hepatic enzymes, effectively reconstitutes the long-lived metabolite that acitretin was designed to avoid [1] [5] [6]. Consequently, this interaction necessitates stringent avoidance of ethanol during therapy and extends the pregnancy prevention period to three years post-treatment – a significant consideration in prescribing guidelines.
Structurally, both compounds share the identical methoxy-trimethylphenyl ring system and polyene chain backbone, differing only at the terminal functional group: acitretin features a free carboxylic acid while etretinate exists as the ethyl ester [1] [6]. This seemingly minor modification profoundly impacts their distribution kinetics and clearance mechanisms. While etretinate undergoes initial oxidative metabolism, acitretin's primary metabolic pathway involves isomerization to cis-acitretin (13-cis isomer), followed by chain-shortening and conjugation to glucuronide derivatives [1] [5]. Elimination occurs via both renal (16-53%) and fecal (34-54%) routes, contrasting with etretinate's predominantly hepatobiliary excretion [1] [2].
Therapeutically, both compounds exhibit comparable efficacy profiles against psoriatic conditions, though acitretin demonstrates superior dosing flexibility due to its shorter residence time. Clinical studies indicate that acitretin maintains the anti-psoriatic potency of its predecessor while offering improved metabolic predictability in the absence of ethanol consumption [1] [6]. Molecularly, both agents function through nuclear receptor modulation, though acitretin displays distinct receptor binding characteristics – it competes with retinoic acid for cytosolic retinoic acid-binding protein (CRABP) and activates, but does not directly bind, retinoic acid receptors (RARs) [1] [5].
Table 3: Comparative Profile of Acitretin and Etretinate
Property | Acitretin | Etretinate |
---|---|---|
Chemical Nature | Carboxylic acid metabolite | Ethyl ester prodrug |
Terminal Functional Group | -COOH | -COOCH₂CH₃ |
Water Solubility | Relatively higher | Extremely low |
Adipose Deposition | Minimal | Extensive |
Elimination Half-life | 49 hours (range 33-96 hours) | 120 days |
Primary Metabolism | Isomerization → glucuronidation | Oxidation → hydrolysis |
Alcohol Interaction | Reversibly transesterified to etretinate | No significant interaction |
Pregnancy Avoidance Period | ≥3 years (with alcohol exposure risk) | ≥2 years |
Excretion | Urine (16-53%), Feces (34-54%) | Predominantly fecal |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: